1,2,4-Triazolo[4,3-a]pyrimidin-3(2H)-one, 2-(chloroacetyl)-5,6,7,8-tetrahydro- (9CI) 1,2,4-Triazolo[4,3-a]pyrimidin-3(2H)-one, 2-(chloroacetyl)-5,6,7,8-tetrahydro- (9CI)
Brand Name: Vulcanchem
CAS No.: 108735-50-8
VCID: VC0010967
InChI: InChI=1S/C7H9ClN4O2/c8-4-5(13)12-7(14)11-3-1-2-9-6(11)10-12/h1-4H2,(H,9,10)
SMILES: C1CN=C2NN(C(=O)N2C1)C(=O)CCl
Molecular Formula: C7H9ClN4O2
Molecular Weight: 216.62 g/mol

1,2,4-Triazolo[4,3-a]pyrimidin-3(2H)-one, 2-(chloroacetyl)-5,6,7,8-tetrahydro- (9CI)

CAS No.: 108735-50-8

Main Products

VCID: VC0010967

Molecular Formula: C7H9ClN4O2

Molecular Weight: 216.62 g/mol

1,2,4-Triazolo[4,3-a]pyrimidin-3(2H)-one, 2-(chloroacetyl)-5,6,7,8-tetrahydro- (9CI) - 108735-50-8

CAS No. 108735-50-8
Product Name 1,2,4-Triazolo[4,3-a]pyrimidin-3(2H)-one, 2-(chloroacetyl)-5,6,7,8-tetrahydro- (9CI)
Molecular Formula C7H9ClN4O2
Molecular Weight 216.62 g/mol
IUPAC Name 2-(2-chloroacetyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Standard InChI InChI=1S/C7H9ClN4O2/c8-4-5(13)12-7(14)11-3-1-2-9-6(11)10-12/h1-4H2,(H,9,10)
Standard InChIKey VWLYXHMXGKJLCY-UHFFFAOYSA-N
Isomeric SMILES C1CN=C2NN(C(=O)N2C1)C(=O)CCl
SMILES C1CN=C2NN(C(=O)N2C1)C(=O)CCl
Canonical SMILES C1CN=C2NN(C(=O)N2C1)C(=O)CCl
Synonyms 1,2,4-Triazolo[4,3-a]pyrimidin-3(2H)-one, 2-(chloroacetyl)-5,6,7,8-tetrahydro- (9CI)
PubChem Compound 13641103
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator